GLYCOLURIL, 3a,6a-DIPHENYL-
Description
Glycoluril, specifically 3a,6a-diphenylglycoluril, is a compound that has been studied for various applications, including its use in iodination reactions and as a building block in supramolecular chemistry. The compound's derivatives have been utilized in protein and cell membrane iodinations, indicating its potential in biochemical applications . Glycoluril and its analogues have found widespread applications in fields such as pharmacology, explosives, and gelators .
Synthesis Analysis
The synthesis of glycoluril derivatives has been explored through various methods. One approach involves the alkylation of glycoluril derivatives with bis(halomethyl)aromatics under basic conditions, followed by condensation reactions to yield methylene-bridged glycoluril dimers . Another method described the synthesis of 1-substituted 3a,6a-diarylglycolurils from imidazolone and urea in the presence of hydrochloric acid, with the structure confirmed by X-ray diffraction . Additionally, direct synthesis methods have been developed for 1-alkyl-6-(hydroxyalkyl)-3a,6a-diphenylglycolurils, showcasing the versatility of glycoluril chemistry .
Molecular Structure Analysis
The molecular structure of glycoluril derivatives has been elucidated using X-ray diffraction. For instance, the structure of a twisted amide derivative of glycoluril was determined, revealing significant ring strain and nonbonded interactions that cause dramatic twisting of substituent groups out of the ring plane . Furthermore, the crystal structures of novel glycoluril derivatives have been analyzed, showing that they form one-dimensional chains in the solid state via hydrogen bonding .
Chemical Reactions Analysis
Glycoluril derivatives participate in various chemical reactions. For example, 1,3,4,6-tetrachloro-3a,6a-diphenylglycoluril reacts with aqueous mixtures of iodide and proteins to yield iodinated proteins, and similarly, it can iodinate cell membranes . The synthesis of glycoluril tetramer and its supramolecular properties, including host-guest interactions with different guests, have also been reported . Moreover, glycoluril tetrakis(methylene phosphorous acid) has been synthesized and used as a nano-catalyst for the preparation of nicotinonitriles through a multi-component reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of glycoluril derivatives are influenced by their molecular structure. The sparing solubility of chloroglycoluril in water is noted to minimize damage to proteins and living cells during iodination reactions . The supramolecular properties of glycoluril tetramer, such as its ability to form dimeric aggregates and interact with various guests, are determined using spectroscopic techniques . The hydrogen-bonded supramolecular synthons in glycoluril derivatives contribute to their solid-state assembly and could affect their physical properties .
Scientific Research Applications
Supramolecular Chemistry and Rotaxane Derivatives
Glycoluril derivatives, particularly 3a,6a-diphenyl-glycoluril, play a crucial role in the synthesis of complex molecular structures such as cucurbit[6]uril and its rotaxane derivatives. The synthesis involves co-oligomerization techniques that enable the formation of unsymmetrically substituted structures, which are further utilized to create intricate molecular assemblies like rotaxanes. These structures have potential applications in the development of molecular machines and sensors due to their unique host-guest interactions (Isobe et al., 2002).
Molecular and Cell Membrane Iodinations
Glycoluril derivatives are used in biochemical applications, such as the iodination of proteins and cell membranes. This process is facilitated by specific glycoluril compounds, which act rapidly in aqueous mixtures to yield iodinated products. Such iodinations are critical for studying and modifying biological molecules, with minimal damage observed to the cells involved in the process (Fraker & Speck, 2012).
Hydrogen-Bonded Networks and Crystal Engineering
In the field of crystal engineering, glycoluril derivatives, especially those substituted with phenyl groups, exhibit the ability to form two-dimensional hydrogen-bonded networks. This property is instrumental in the design and synthesis of new materials with specific lattice structures and functionalities. The formation of these networks is driven by intermolecular N-H...O hydrogen bonds, highlighting the potential of glycoluril derivatives in the development of novel crystalline materials (Cao et al., 2008).
Synthetic Receptors and Molecular Containers
Glycoluril derivatives are foundational in creating synthetic receptors and molecular containers, which have applications ranging from drug delivery systems to chemical sensors. The structural diversity of glycoluril derivatives allows for the development of receptors with specific binding affinities and selectivities, demonstrating their importance in supramolecular chemistry (Kölbel & Menger, 2001).
Organic Catalysis
In organic synthesis, glycoluril derivatives have been explored as catalysts for oxidation reactions, demonstrating their versatility and efficiency in transforming alcohols and benzylic sp3 carbons to the corresponding carbonyls. This application underscores the potential of glycoluril derivatives in green chemistry and sustainable chemical processes (Patel et al., 2018).
properties
IUPAC Name |
3a,6a-diphenyl-1,3,4,6-tetrahydroimidazo[4,5-d]imidazole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-13-17-15(11-7-3-1-4-8-11)16(19-13,20-14(22)18-15)12-9-5-2-6-10-12/h1-10H,(H2,17,19,21)(H2,18,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDVGTHXCLJVJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C23C(NC(=O)N2)(NC(=O)N3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199522 | |
Record name | Glycoluril, 3a,6a-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
GLYCOLURIL, 3a,6a-DIPHENYL- | |
CAS RN |
5157-15-3, 101241-21-8 | |
Record name | Tetrahydro-3a,6a-diphenylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5157-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycoluril, 3a,6a-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005157153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenylglycoluril, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101241218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,8-Diphenylglycoluril | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144422 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7,8-Diphenylglycoluril | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87602 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycoluril, 3a,6a-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIPHENYLGLYCOLURIL, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C15I92344M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.